![molecular formula C9H10BrN B1447730 1-Bromo-5,6,7,8-tetrahydroisoquinoline CAS No. 50388-18-6](/img/structure/B1447730.png)
1-Bromo-5,6,7,8-tetrahydroisoquinoline
Overview
Description
Scientific Research Applications
Synthesis of Alkaloid Precursors
1-Bromo-5,6,7,8-tetrahydroisoquinoline serves as a precursor in the synthesis of various alkaloids. These alkaloids have diverse biological activities and are often used in medicinal chemistry for their therapeutic properties . The bromine atom in the compound provides a reactive site for further functionalization, allowing for the creation of a wide range of alkaloid derivatives.
Multicomponent Reactions (MCRs)
This compound is utilized in multicomponent reactions, which are pivotal in organic synthesis. MCRs enhance atom economy, selectivity, and yield, making them a sustainable methodology in synthetic chemistry . The compound’s structure allows for the incorporation into complex molecules through these reactions, contributing to the diversity of synthetic pathways.
Biological Activity Studies
The tetrahydroisoquinoline scaffold is a key fragment in bioactive molecules, including those with anti-inflammatory and antineuroinflammatory properties . Research involving 1-Bromo-5,6,7,8-tetrahydroisoquinoline often focuses on exploring these biological activities and developing new therapeutic agents.
Asymmetric Catalysis
Derivatives of 1-Bromo-5,6,7,8-tetrahydroisoquinoline are applied in asymmetric catalysis. They function as chiral scaffolds, which are essential for the production of enantiomerically pure substances . This is particularly important in the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety.
Antimicrobial and Antiviral Research
The compound’s derivatives exhibit a range of pharmacological activities, including antimicrobial and antiviral effects . Research in this field aims to develop new drugs that can combat various infective pathogens, leveraging the compound’s potential as a lead structure.
Neurodegenerative Disorder Therapeutics
The structural motif of tetrahydroisoquinoline is significant in compounds used for treating neurodegenerative disorders . Research into 1-Bromo-5,6,7,8-tetrahydroisoquinoline and its analogs may lead to the discovery of novel treatments for conditions such as Alzheimer’s and Parkinson’s disease.
Safety and Hazards
Future Directions
1,2,3,4-Tetrahydroisoquinolines, a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel analogs with potent biological activity. Future research may focus on the development of new and environmentally friendly methods for the synthesis of these derivatives .
properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOMWJRDOUVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5,6,7,8-tetrahydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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